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Compound Name: Platrol
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized guide based on publicly available data. It
Is intended for informational purposes for research and development professionals and does
not constitute medical advice.

Introduction

Platrol® is identified as an anti-platelet drug with a sustained-release property, suggesting its
potential for long-term cardiovascular protection.[1] It is chemically described as an L-
Threonine derivative, specifically (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid.[2]
This guide provides a comprehensive overview of the available safety and toxicity data for
Platrol, focusing on its mechanism of action, preclinical findings, and clinical safety profile to
support further research and development.

Mechanism of Action

While specific signaling pathways for Platrol are not detailed in the available literature, its
classification as an anti-platelet agent suggests it interferes with the processes of platelet
activation and aggregation. The formation of a platelet plug is a critical step in thrombosis, and
anti-platelet drugs typically target receptors or enzymes that mediate this process. For
instance, drugs like clopidogrel act by blocking the P2Y12 ADP receptor, which in turn allows
the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).[3] Increased cAMP levels lead to
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a decrease in platelet aggregation.[3] The sustained-release property of Platrol may indicate a
prolonged interaction with its molecular target, providing a durable anti-platelet effect.[1]

The following diagram illustrates a generalized pathway for ADP-mediated platelet aggregation,
which may be relevant to understanding the potential mechanism of action for an anti-platelet
agent like Platrol.

Platelet
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Caption: Hypothetical mechanism of Platrol inhibiting platelet aggregation.

Preclinical Safety and Toxicology

Detailed preclinical toxicology data, such as LD50 or NOAEL values for Platrol, are not
available in the public domain. However, early clinical trial information suggests a favorable
toxicity profile.

Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism,
and excretion (ADME), is crucial for determining its safety and efficacy.[4] While specific
pharmacokinetic parameters for Platrol are not publicly available, its sustained-release
formulation implies a design for prolonged absorption and a longer half-life compared to
immediate-release anti-platelet agents.[1]
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For context, the pharmacokinetics of other cardiovascular drugs, such as propranolol, are well-
documented. Propranolol is completely absorbed after oral administration and is extensively
metabolized by the liver.[5] Its half-life can be prolonged with continued administration.[6]
Similarly, metoprolol is well-absorbed orally with a half-life of 3-4 hours.[7] These examples
highlight the importance of understanding a drug's pharmacokinetic profile in predicting its
behavior in the body.

A typical experimental workflow for assessing the pharmacokinetics of a novel compound in a
preclinical setting is outlined below.

Objective: To determine the pharmacokinetic profile of Compound X following a single oral
gavage administration to male Wistar rats.

Methodology:

Animal Model: 24 healthy male Wistar rats (8 weeks old, 200-2509) are used. Animals are
fasted overnight prior to dosing.

e Dose Administration: Compound X is formulated in a suitable vehicle (e.g., 0.5%
carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg.

e Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at
pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

o Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

e Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-
MS/MS method.

o Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-
compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and half-
life.
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Caption: Workflow for a preclinical pharmacokinetic study.
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Clinical Safety Profile

Limited clinical trial data for Platrol suggests it has a favorable safety profile with "negligible
toxicity".[1] One report indicated that in these early trials, Platrol demonstrated 40% greater
efficacy than aspirin, clopidogrel, and other anti-platelet drugs, resulting in a higher therapeutic
index.[1]

It is important to note that the term "PATROL study" in some literature refers to research on
platelet function testing to guide antiplatelet therapy and not directly to the drug Platrol.[8]

Summary of Quantitative Data

Due to the limited public availability of detailed study reports, a comprehensive quantitative
data table cannot be constructed at this time. The primary available data point is a qualitative
claim of "negligible toxicity" and a 40% higher efficacy in early clinical trials compared to other
anti-platelet agents.[1]

Parameter Value Reference

40% more efficacious than
) ] aspirin, clopidogrel, and other
Comparative Efficacy ] o [1]
anti-platelet drugs in limited

clinical trials.

o Reported as "negligible” in
Toxicity o o ] [1]
limited clinical trials.

Conclusion

The available information on Platrol suggests it is a promising anti-platelet agent with a
potentially superior efficacy and safety profile compared to existing therapies. Its sustained-
release formulation may offer advantages for long-term cardiovascular protection. However, the
lack of detailed, publicly available preclinical and clinical data necessitates further investigation
to fully characterize its safety and toxicity profile. Researchers and drug development
professionals are encouraged to consult more direct sources or await further publications for
comprehensive data to guide their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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